

Azetidine-3-carboxamide Hydrochloride: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: *Azetidine-3-carboxamide hydrochloride*

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An In-depth Exploration of a Versatile Scaffold for Medicinal Chemistry and Drug Discovery

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer both biological activity and favorable pharmacokinetic properties is paramount. Among the saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing scaffold—has emerged as a "privileged structure."^[1] Its inherent ring strain of approximately 25.4 kcal/mol endows it with unique reactivity, while remaining significantly more stable and easier to handle than its three-membered aziridine counterpart.^[2] This balance of stability and reactivity, coupled with its rigid, three-dimensional conformation, makes the azetidine moiety a powerful tool for medicinal chemists.^[3] It allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity with biological targets by minimizing the entropic penalty upon binding.^[3]

Azetidine-3-carboxamide hydrochloride (CAS No. 124668-45-7) is a prime exemplar of a functionalized azetidine building block. Possessing both a reactive secondary amine and a versatile carboxamide group, it serves as a critical starting material and intermediate for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics.^{[4][5]} This guide provides a comprehensive technical overview of its properties,

synthesis, handling, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

Azetidine-3-carboxamide hydrochloride is a white solid supplied with a purity often greater than 97%.^[6] Its hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.

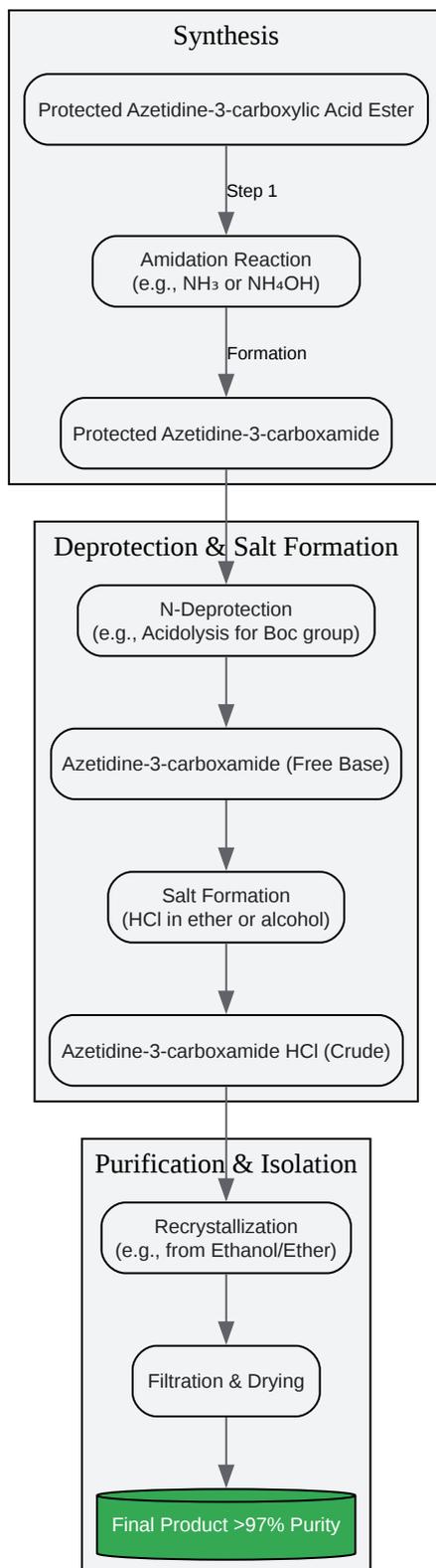
Property	Value	Source(s)
CAS Number	124668-45-7	[6][7]
Molecular Formula	C ₄ H ₉ ClN ₂ O	[8]
Molecular Weight	136.58 g/mol	[8]
IUPAC Name	3-azetidinecarboxamide hydrochloride	[6]
Physical Form	Solid	[6]
InChI Key	BVHAZJRRJVJSES-UHFFFAOYSA-N	[6]
Storage	Room temperature, inert atmosphere	[6][9]

The structure features a strained four-membered ring which influences its chemical reactivity and conformational preference. The secondary amine within the ring is a key nucleophilic site for further functionalization, while the carboxamide at the 3-position provides a hydrogen-bonding motif that can be crucial for molecular recognition at a biological target.

Synthesis and Purification Workflow

The synthesis of azetidine derivatives can be challenging due to the inherent ring strain.^[1] However, established routes provide reliable access to key intermediates like Azetidine-3-carboxamide. A representative synthetic approach often involves the cyclization of a suitably substituted propane derivative, followed by functional group manipulations to install the carboxamide.

Below is a conceptual workflow for the synthesis and purification of **Azetidine-3-carboxamide hydrochloride**.



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Caption: Conceptual workflow for synthesis and purification.

Step-by-Step Protocol: N-Acylation (A Representative Application)

This protocol details a common use of **Azetidine-3-carboxamide hydrochloride** as a nucleophilic building block in an amide coupling reaction.

- Neutralization of the Hydrochloride Salt:
 - Suspend **Azetidine-3-carboxamide hydrochloride** (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).
 - Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq), at 0 °C.
 - Stir the mixture for 15-30 minutes to generate the free base in situ.
 - Rationale: The hydrochloride salt protonates the azetidine nitrogen, rendering it non-nucleophilic. The added base is required to liberate the lone pair of electrons on the nitrogen, activating it for the subsequent reaction. A non-nucleophilic base is chosen to avoid competition with the azetidine.
- Amide Coupling:
 - In a separate flask, dissolve the carboxylic acid of interest (1.0 eq) and a coupling agent (e.g., HBTU, HATU, or EDC) (1.1 eq) in an aprotic solvent.
 - Add a base, typically DIPEA (2.0 eq), and stir for 5-10 minutes to activate the carboxylic acid.
 - Slowly add the solution of the activated acid to the free-base azetidine mixture from Step 1.
 - Allow the reaction to stir at room temperature for 2-16 hours.

- Rationale: Coupling agents facilitate the formation of a highly reactive acyl-intermediate, which is readily attacked by the nucleophilic azetidine nitrogen to form the stable amide bond.
- Work-up and Purification:
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, and brine).
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
 - Purify the crude product via flash column chromatography on silica gel.
 - Rationale: The aqueous work-up removes unreacted starting materials, coupling agent byproducts, and salts. Chromatography provides the final, high-purity product.

Applications in Drug Discovery and Medicinal Chemistry

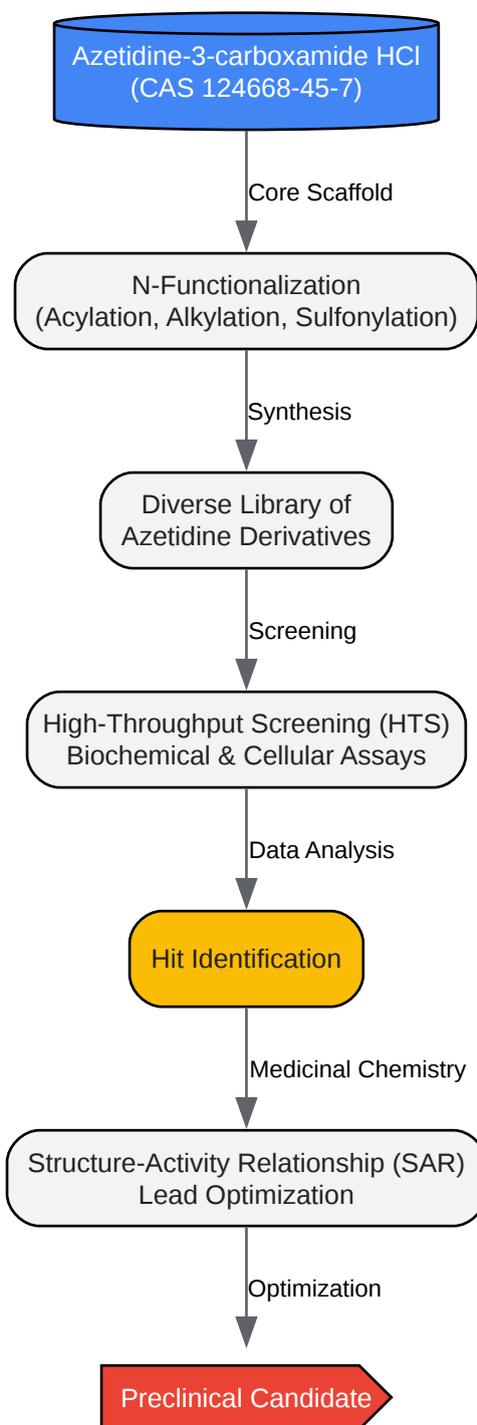
Azetidine-3-carboxamide and its derivatives are integral components in the design of novel therapeutic agents across various disease areas. The rigid azetidine core serves as a bioisostere for other rings or acyclic fragments, often improving metabolic stability and cell permeability.

- Enzyme Inhibitors: The constrained nature of the azetidine ring is ideal for positioning functional groups to interact with specific residues in an enzyme's active site. For example, azetidine-based compounds have been developed as potent inhibitors of Janus kinase (JAK) for treating rheumatoid arthritis and as fatty acid amide hydrolase (FAAH) inhibitors for pain management.
- GPCR Modulators: Spirocyclic piperidine-azetidine scaffolds have been utilized to create inverse agonists of the ghrelin receptor, a G-protein coupled receptor (GPCR) target for

obesity.

- **Antiviral and Antibacterial Agents:** The azetidine nucleus has been incorporated into compounds exhibiting superior antibacterial activity compared to some clinical fluoroquinolones.[4] Additionally, spirocyclic azetidine-indoline derivatives have been identified as fusion inhibitors for treating respiratory syncytial virus (RSV).
- **Protein Degradation Building Blocks:** This compound is also classified as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), where it can serve as part of the linker or engage with the target protein or E3 ligase.[8]

The workflow below illustrates the central role of Azetidine-3-carboxamide in a typical medicinal chemistry campaign.



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Caption: Role in a typical drug discovery cascade.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of **Azetidine-3-carboxamide hydrochloride** and its derivatives is crucial. Standard analytical techniques are employed.

Technique	Expected Observations
¹ H NMR	Protons on the carbon adjacent to a carbonyl group typically resonate in the 2-3 ppm region. [10][11] The protons on the azetidine ring will appear as multiplets in the aliphatic region, deshielded by the adjacent nitrogen. The NH proton of the azetidine and the NH ₂ protons of the carboxamide will be visible, often as broad signals, and their chemical shift can be solvent-dependent.
¹³ C NMR	The carbonyl carbon of the carboxamide is expected to be strongly deshielded, appearing in the 160-180 ppm range.[10] The carbons of the azetidine ring will be found in the aliphatic region, typically between 20-65 ppm.[10]
Mass Spec.	The molecular ion peak should be observable. A primary fragmentation pathway involves the cleavage of the C-N bond of the ring or the C-C bond adjacent to the carbonyl, leading to the formation of a stable acylium ion (R-CO ⁺).[10]
IR Spec.	A strong, characteristic C=O stretch for the amide will be present between 1650-1690 cm ⁻¹ . N-H stretching vibrations for both the secondary amine (as the hydrochloride salt) and the primary amide will be visible in the 3200-3400 cm ⁻¹ region.

Safety, Handling, and Storage

Azetidine-3-carboxamide hydrochloride requires careful handling in a laboratory setting.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
- Precautionary Statements: P261 (Avoid breathing dust), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.
- Storage: Store at room temperature in a dry, inert atmosphere.[9] Keep container tightly closed.
- Stability: The compound is stable under recommended storage conditions.[12] Avoid contact with strong oxidizing agents.[12]

Conclusion

Azetidine-3-carboxamide hydrochloride is more than a simple chemical reagent; it is a strategic building block that provides access to novel and potent bioactive molecules. Its unique structural and electronic properties, stemming from the constrained four-membered ring, offer medicinal chemists a reliable scaffold to enforce conformational rigidity and explore chemical space in three dimensions. As the demand for innovative therapeutics with improved pharmacological profiles continues to grow, the utility of versatile intermediates like **Azetidine-3-carboxamide hydrochloride** in accelerating drug discovery programs is undeniable.

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